[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid
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Overview
Description
[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid is a compound that features a unique combination of an oxadiazole ring and an imidazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents . Indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions, given the presence of nitrogen and oxygen in its structure . These interactions could lead to changes in the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Related compounds such as 1,2,4-oxadiazoles have been reported to have anti-infective properties , suggesting that they may interfere with the biochemical pathways of infectious agents. Similarly, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities , indicating that they may affect multiple biochemical pathways.
Pharmacokinetics
For instance, 1,2,4-oxadiazoles are known to possess good hydrolytic and metabolic stability , which could enhance the bioavailability of the compound.
Result of Action
Based on the reported activities of related compounds, it can be inferred that this compound may have potential anti-infective properties and could possibly interact with multiple receptors to exert various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoxime with carboxylic acids or their derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the imidazole ring .
Scientific Research Applications
Chemistry
In chemistry, [4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
The compound has shown potential in biological applications, particularly as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a promising candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound is being investigated for its potential use in treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in materials science and engineering .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Imidazole Derivatives: Compounds containing the imidazole ring are widely used in medicinal chemistry for their ability to interact with biological targets.
Uniqueness
What sets [4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid apart is the combination of both oxadiazole and imidazole rings in a single molecule. This unique structure provides a versatile platform for the development of new compounds with diverse applications .
Properties
IUPAC Name |
2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-5-10-8(15-11-5)6-2-12(4-9-6)3-7(13)14/h2,4H,3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNHEMAOQZGQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(C=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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